

An In-depth Technical Guide to CellTracker™ Violet BMQC

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Compound of Interest

Compound Name: *cellTracker violet BMQC*

Cat. No.: *B1261820*

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For researchers, scientists, and drug development professionals, understanding the intricate chemical properties of fluorescent probes is paramount for designing robust and reproducible cell-based assays. CellTracker™ Violet BMQC is a widely utilized fluorescent dye for monitoring cell movement, location, and proliferation over extended periods. This guide provides a comprehensive overview of its core chemical properties, experimental protocols, and the underlying mechanism of action.

Core Chemical and Physical Properties

CellTracker™ Violet BMQC, chemically known as 2,3,6,7-tetrahydro-9-bromomethyl-1H,5H-quinolizino(9,1-gh)coumarin, is a derivative of the coumarin family of fluorescent compounds.[1][2][3] Its utility as a cellular probe is underpinned by its specific physical and chemical characteristics. The presence of a bromomethyl functional group is critical to its mechanism of cellular retention.[1]

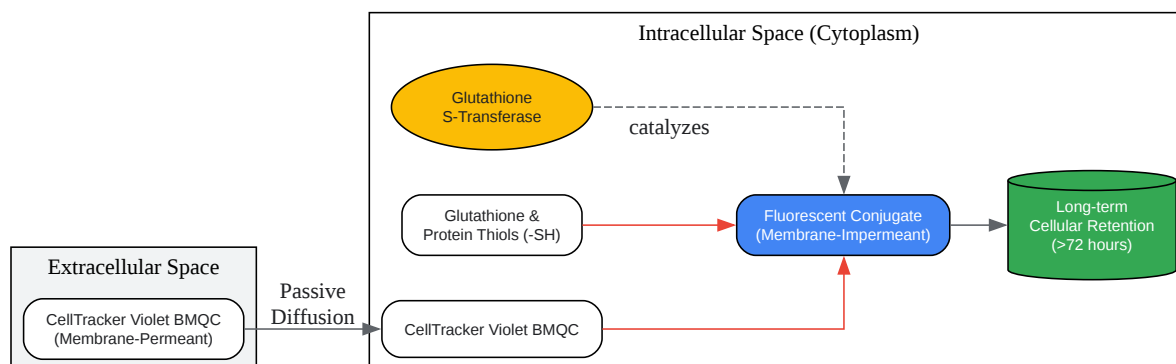
The key quantitative properties of CellTracker™ Violet BMQC are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Chemical Formula	C ₁₆ H ₁₆ BrNO ₂	[1][4]
Molecular Weight	334.21 g/mol	[1][2][3][4]
Excitation Maximum	404 - 415 nm	[1][5][6][7][8][9]
Emission Maximum	516 - 526 nm	[1][2][3][5][6][7][8][9]
Stokes Shift	~122 nm	[1][5]
Recommended Excitation Laser	405 nm	[1][5][10]
Recommended Emission Filter	510/50 nm or 525/50 nm bandpass	[1][5][6][11]
Cellular Retention	At least 72 hours	[1][2][3][8][9]
Subcellular Localization	Cytoplasm	[8]
Solvent for Stock Solution	High-quality anhydrous DMSO	[2][3]

Mechanism of Action and Cellular Retention

The efficacy of CellTracker™ Violet BMQC as a long-term cell tracker lies in its ability to be retained within cells for several generations. This is achieved through a specific chemical reaction that transforms the initially cell-permeant dye into a cell-impermeant product.

The process begins with the dye freely passing across the cell membrane. Once inside the cytoplasm, the bromomethyl group on the BMQC molecule reacts with intracellular thiol groups, primarily on glutathione and proteins.[2][3][10] This reaction is often mediated by the ubiquitous enzyme glutathione S-transferase (GST).[2][3] The resulting conjugate is a larger, membrane-impermeant molecule that is well-retained within the cell. This covalent binding ensures that the fluorescent signal is stable and is passed on to daughter cells upon cell division, but not transferred to adjacent cells in a population.[2][9] The fluorescence of CellTracker™ Violet BMQC does not require enzymatic cleavage to be activated.[2][3][9]



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Mechanism of Action of CellTracker™ Violet BMQC.

Experimental Protocols

Effective and reproducible cell staining with CellTracker™ Violet BMQC requires adherence to optimized protocols. Below are detailed methodologies for staining both adherent and suspension cells.

Preparation of Staining Solution

- **Stock Solution Preparation:** Before use, allow the vial of lyophilized CellTracker™ Violet BMQC to warm to room temperature.[2][3] Dissolve the contents in high-quality anhydrous DMSO to a final concentration of 10 mM.[2][3]
- **Working Solution Preparation:** Dilute the 10 mM stock solution in serum-free medium to a final working concentration.[2][3] The optimal concentration can vary depending on the cell type and experimental duration, but typically ranges from 0.5 μ M to 25 μ M.[2][3] For long-term studies (over 3 days) or rapidly dividing cells, a higher concentration (5–25 μ M) is recommended, while shorter experiments may require less dye (0.5–5 μ M).[2][3] It is crucial to test a range of concentrations to determine the optimal staining for your specific

application.[\[2\]](#)[\[3\]](#) Pre-warm the working solution to 37°C before adding it to the cells.[\[2\]](#)[\[3\]](#)

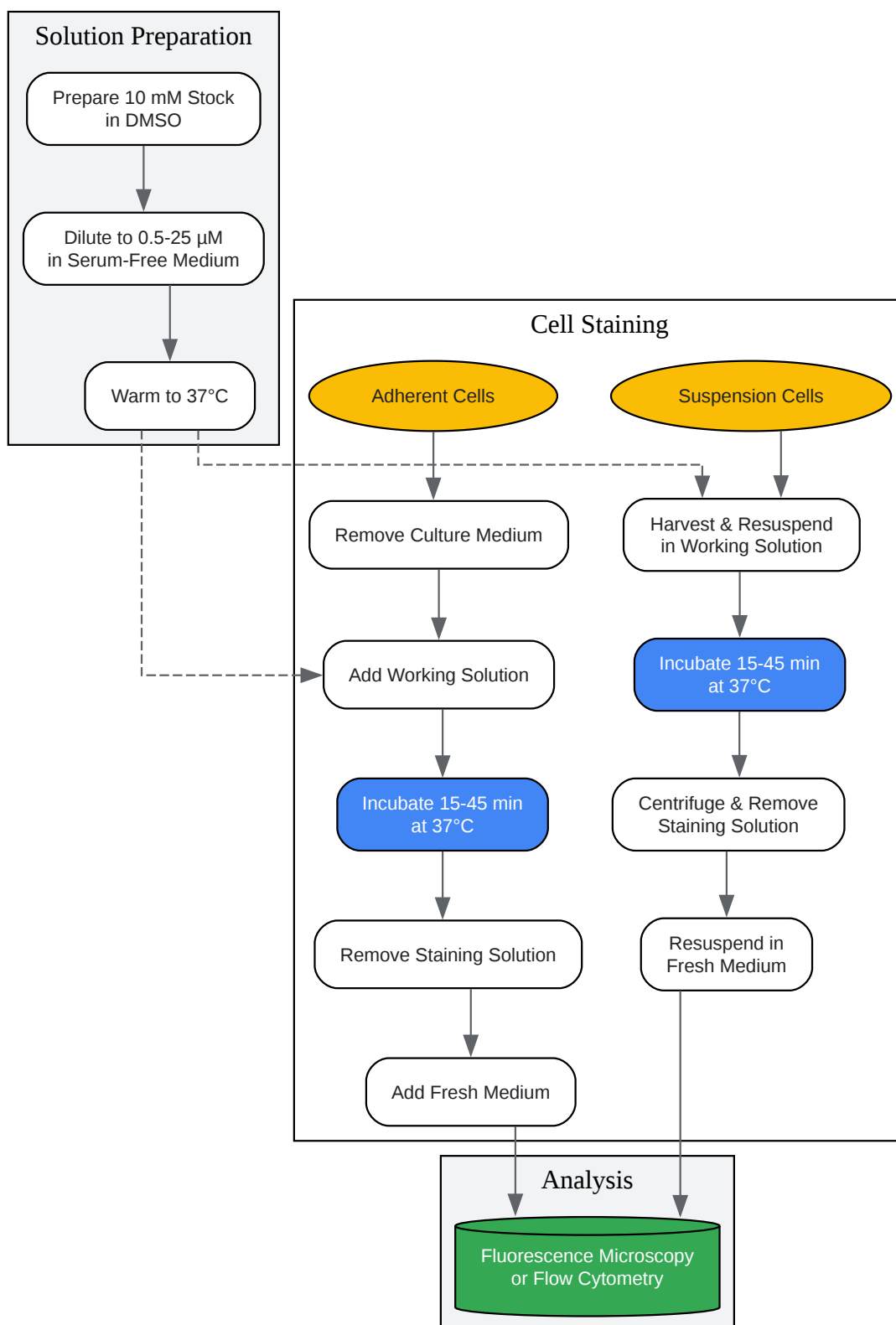
Important: Avoid using amine- and thiol-containing buffers.[\[2\]](#)[\[3\]](#)

Staining Protocol for Adherent Cells

- Grow adherent cells on coverslips or in culture dishes to the desired confluency.
- Remove the culture medium from the cells.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Gently add the pre-warmed CellTracker™ working solution to the cells, ensuring the entire surface is covered.[\[2\]](#)[\[3\]](#)
- Incubate the cells for 15 to 45 minutes at 37°C under appropriate growth conditions.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Remove the staining solution.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- (Optional) Perform washing steps to remove any excess dye.[\[1\]](#)
- Add fresh, pre-warmed complete culture medium to the cells.
- The cells are now ready for immediate imaging or can be returned to the incubator for long-term studies.[\[1\]](#)

Staining Protocol for Cells in Suspension

- Harvest the cells by centrifugation and carefully aspirate the supernatant.[\[2\]](#)[\[3\]](#)
- Gently resuspend the cell pellet in the pre-warmed CellTracker™ working solution.[\[2\]](#)[\[3\]](#)
- Incubate the cell suspension for 15 to 45 minutes at 37°C under appropriate growth conditions.[\[2\]](#)[\[3\]](#)
- Centrifuge the cells to pellet them and remove the supernatant containing the working solution.[\[2\]](#)[\[3\]](#)
- Resuspend the cells in fresh, pre-warmed complete culture medium.
- The labeled cells can then be dispensed onto slides or into a culture vessel of choice for subsequent analysis.[\[2\]](#)[\[3\]](#)



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General Experimental Workflow for Cell Staining.

Applications in Research

CellTracker™ Violet BMQC is a versatile tool for a variety of cell biology applications. Its primary uses include:

- Cell Tracking and Migration: Monitoring cell movement and location in both 2D and 3D culture environments.[1][6][12]
- Cell Proliferation Studies: Analyzing cell division patterns, as the dye is distributed among daughter cells.[1]
- Chemotaxis and Invasion Assays: Visualizing and quantifying directed cell movement.[1]
- Cell-Cell Interaction Studies: Tracking distinct cell populations in co-culture experiments.[1]
- Multiplexing: The violet excitation and distinct emission spectrum make it ideal for use in multicolor imaging experiments with other fluorophores, such as those in the green and red spectral regions.[1][6][12]

Conclusion

CellTracker™ Violet BMQC provides a reliable and robust method for long-term fluorescent labeling of live cells. Its well-defined chemical properties, straightforward staining protocols, and excellent cellular retention make it an invaluable tool for researchers in various fields, including cell biology, immunology, and cancer research. By understanding the core principles of its function, scientists can effectively integrate this probe into their experimental designs to gain deeper insights into complex cellular processes.

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